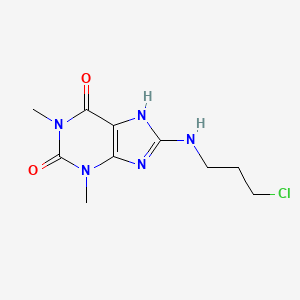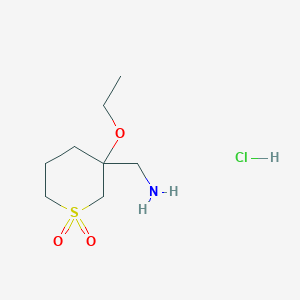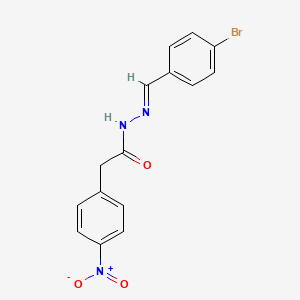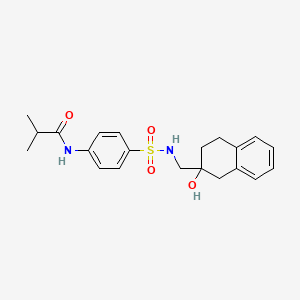![molecular formula C18H17N3O2S B2410020 N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 886919-14-8](/img/structure/B2410020.png)
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
科学的研究の応用
Anticancer Activity
A series of compounds related to N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide have been designed and synthesized with a focus on anticancer evaluations. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher anticancer activities than the reference drug etoposide, suggesting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Antibacterial and Antioxidant Properties
Derivatives of 1,3,4-oxadiazole, which include the methylsulfanylphenyl moiety, have been explored for their antibacterial and antioxidant activities. Some compounds showed good antibacterial activity against Staphylococcus aureus and potent antioxidant activity. These findings highlight the potential of such compounds in developing new antimicrobial and antioxidant therapies (Karanth et al., 2019).
Anti-inflammatory and Analgesic Effects
Research has also focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole derivatives for their toxicity assessment, tumour inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These studies provide insights into the therapeutic potential of these compounds in treating inflammation and pain (Faheem, 2018).
Insecticidal Activity
The synthesis and characterization of anthranilic diamides analogs containing 1,3,4-oxadiazole rings have shown significant insecticidal activities against the diamondback moth (Plutella xylostella). This suggests the potential of these compounds in developing new insecticides for agricultural applications (Qi et al., 2014).
Antimycobacterial Screening
New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and tested for their in vitro antitubercular activities against Mycobacterium tuberculosis. Some compounds emerged as promising lead molecules, demonstrating significant activity and highlighting their potential in treating tuberculosis (Nayak et al., 2016).
作用機序
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions could induce conformational changes in the target proteins, altering their activity.
Biochemical Pathways
Oxadiazole derivatives have been implicated in a variety of biological processes, suggesting that this compound may also have diverse effects .
Pharmacokinetics
In silico predictions suggest that it may have good absorption and distribution profiles, while its metabolism and excretion patterns remain unknown .
Result of Action
Given its structural similarity to other oxadiazole derivatives, it may have potential anti-inflammatory, anti-hiv, and antibacterial activities .
特性
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-24-15-10-8-14(9-11-15)17-20-21-18(23-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIVPGSWXLRCTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic Acid](/img/structure/B2409939.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide](/img/structure/B2409940.png)

![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide](/img/structure/B2409942.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2409943.png)

![1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride](/img/structure/B2409945.png)


![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)
![5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2409956.png)

